molecular formula C16H12N2O3 B10955460 3-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10955460
M. Wt: 280.28 g/mol
InChI Key: REURGMDACIKIHM-VOTSOKGWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    3-Acetyl-2H-chromen-2-one: Another precursor used in the synthesis.

    Pyrazole derivatives:

Uniqueness

3-[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its specific combination of the pyrazole and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C16H12N2O3/c1-18-10-11(9-17-18)6-7-14(19)13-8-12-4-2-3-5-15(12)21-16(13)20/h2-10H,1H3/b7-6+

InChI Key

REURGMDACIKIHM-VOTSOKGWSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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